molecular formula C18H15N B14623797 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- CAS No. 57807-58-6

1H-Pyrrole, 1-ethenyl-2,3-diphenyl-

Cat. No.: B14623797
CAS No.: 57807-58-6
M. Wt: 245.3 g/mol
InChI Key: QUPFOQKWPYCUQL-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-ethenyl-2,3-diphenyl- is a heterocyclic aromatic organic compound. Pyrroles are known for their five-membered ring structure containing one nitrogen atom. This particular compound is characterized by the presence of ethenyl and diphenyl substituents at the 1, 2, and 3 positions of the pyrrole ring, respectively. Pyrroles are significant in various fields due to their unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- can be achieved through several methods:

    Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Hantzsch Synthesis: This involves the reaction of α-haloketones with β-dicarbonyl compounds in the presence of ammonia.

    Knorr Synthesis: This method uses β-ketoesters and α-aminoketones.

Industrial production methods may involve optimized versions of these synthetic routes, often using catalysts and specific reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1H-Pyrrole, 1-ethenyl-2,3-diphenyl- undergoes various chemical reactions:

    Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones.

    Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines.

    Substitution: Electrophilic substitution reactions are common in pyrroles due to the electron-rich nature of the ring.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrrole, 1-ethenyl-2,3-diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

1H-Pyrrole, 1-ethenyl-2,3-diphenyl- can be compared with other similar compounds:

The uniqueness of 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

57807-58-6

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

1-ethenyl-2,3-diphenylpyrrole

InChI

InChI=1S/C18H15N/c1-2-19-14-13-17(15-9-5-3-6-10-15)18(19)16-11-7-4-8-12-16/h2-14H,1H2

InChI Key

QUPFOQKWPYCUQL-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=CC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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